molecular formula C14H22F2N2 B5654082 N-[(2,4-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine

N-[(2,4-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine

Cat. No.: B5654082
M. Wt: 256.33 g/mol
InChI Key: QFJDCWISQWPHOB-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine typically involves the reaction of 2,4-difluorobenzyl chloride with N,N-diethyl-N-methylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Amine oxides or nitroso derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitro or bromo derivatives of the difluorophenyl group.

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated aromatic compounds.

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,4-difluorophenyl)methyl]cyclopropanamine: Shares the difluorophenyl group but has a cyclopropane ring instead of the diamine backbone.

    N-(2,4-Dimethylphenyl)formamide: Contains a similar aromatic structure but differs in the functional groups attached to the aromatic ring.

Uniqueness

N-[(2,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine is unique due to its combination of a difluorophenyl group with a diamine backbone, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F2N2/c1-4-18(5-2)9-8-17(3)11-12-6-7-13(15)10-14(12)16/h6-7,10H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJDCWISQWPHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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